Tris(benzoylacetonato)mono(phenanthroline)europium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(benzoylacetonato)mono(phenanthroline)europium(III) is a coordination compound that features europium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The empirical formula for this compound is C42H35EuN2O6, and it has a molecular weight of 815.70 .
Vorbereitungsmethoden
The synthesis of Tris(benzoylacetonato)mono(phenanthroline)europium(III) typically involves the reaction of europium(III) chloride with benzoylacetone and phenanthroline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Tris(benzoylacetonato)mono(phenanthroline)europium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can participate in redox reactions, although these are less common due to the stability of the Eu(III) oxidation state.
Substitution Reactions: Ligand exchange reactions can occur, where the benzoylacetonato or phenanthroline ligands are replaced by other ligands under specific conditions.
Coordination Reactions: The compound can form complexes with other metal ions or organic molecules, altering its luminescent properties.
Common reagents used in these reactions include strong acids or bases, and the reactions are typically carried out under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tris(benzoylacetonato)mono(phenanthroline)europium(III) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques, including fluorescence spectroscopy.
Biology: Employed in bioimaging and as a marker in biological assays due to its strong luminescence.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Wirkmechanismus
The luminescent properties of Tris(benzoylacetonato)mono(phenanthroline)europium(III) are primarily due to the europium ion. When excited by an external light source, the europium ion undergoes electronic transitions that result in the emission of light, typically in the red region of the spectrum. The benzoylacetonato and phenanthroline ligands play a crucial role in sensitizing the europium ion, enhancing its luminescence .
Vergleich Mit ähnlichen Verbindungen
Tris(benzoylacetonato)mono(phenanthroline)europium(III) can be compared with other europium complexes, such as:
Tris(dibenzoylmethane)mono(1,10-phenanthroline)europium(III): Similar luminescent properties but different ligand structure.
Europium(III)tris(acetylacetonate): Another luminescent europium complex with different ligands.
Europium(III)tris(thenoyltrifluoroacetonate): Known for its strong luminescence and used in similar applications.
The uniqueness of Tris(benzoylacetonato)mono(phenanthroline)europium(III) lies in its specific ligand combination, which provides distinct luminescent properties and makes it suitable for specialized applications.
Eigenschaften
Molekularformel |
C42H35EuN2O6 |
---|---|
Molekulargewicht |
815.7 g/mol |
IUPAC-Name |
europium(3+);1,10-phenanthroline;1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C12H8N2.3C10H9O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h1-8H;3*2-7H,1H3;/q;3*-1;+3 |
InChI-Schlüssel |
MLLUHAGKVMDUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.